2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline
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Overview
Description
2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline is a chemical compound that belongs to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound features a piperazine ring substituted with a methoxyphenyl group, which is attached to the quinoxaline core. It has been studied for its potential therapeutic applications, particularly in the field of medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline are the alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, by acting as an antagonist . This means it binds to these receptors and blocks their activation, thereby inhibiting the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the α1-ARs. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . By blocking these receptors, the compound can influence numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of smooth muscle contraction in blood vessels, lower urinary tract, and prostate . This can have therapeutic benefits in the treatment of various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Biochemical Analysis
Biochemical Properties
2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline has been shown to have a strong affinity for alpha1-adrenergic receptors . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction between this compound and these receptors can influence various biochemical reactions within the body.
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with alpha1-adrenergic receptors . This interaction can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with alpha1-adrenergic receptors . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition .
Preparation Methods
The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Substitution with Piperazine: The quinoxaline core is then reacted with 4-(4-methoxyphenyl)piperazine. This reaction can be carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound has been studied for its interactions with biological targets, including enzymes and receptors, making it a valuable tool in biochemical research.
Medicine: It has shown potential as a therapeutic agent, particularly as an antagonist of alpha1-adrenergic receptors, which are involved in various physiological processes such as blood pressure regulation and neurotransmission.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.
Comparison with Similar Compounds
2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline can be compared with other similar compounds, such as:
Trazodone: An antidepressant that also acts as an alpha1-adrenergic receptor antagonist.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that targets alpha1-adrenergic receptors.
What sets this compound apart is its unique structural features and the specific modifications that can be made to its core structure, allowing for the fine-tuning of its biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-24-16-8-6-15(7-9-16)22-10-12-23(13-11-22)19-14-20-17-4-2-3-5-18(17)21-19/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZXPBSDWPVYBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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